Sodium 4-hydroxybutyrate-3,3,4,4-D4
Description
Sodium 4-hydroxybutyrate-3,3,4,4-D4 (CAS 358730-90-2) is a deuterated isotopologue of sodium 4-hydroxybutyrate (GHB sodium salt). Its molecular formula is C₄H₄D₄NaO₃, with a molecular weight of 130.11 g/mol and 98 atom % deuterium (D) incorporation at positions 3,3,4,4 . This compound is primarily utilized in research as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its isotopic distinctiveness, enabling precise quantification and metabolic pathway tracing .
Properties
CAS No. |
358730-90-2 |
|---|---|
Molecular Formula |
C4H7NaO3 |
Molecular Weight |
130.11 g/mol |
IUPAC Name |
sodium;3,3,4,4-tetradeuterio-4-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,3D2; |
InChI Key |
XYGBKMMCQDZQOZ-HAFGEVJTSA-M |
SMILES |
C(CC(=O)[O-])CO.[Na+] |
Isomeric SMILES |
[2H]C([2H])(CC(=O)[O-])C([2H])([2H])O.[Na+] |
Canonical SMILES |
C(CC(=O)[O-])CO.[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Metabolomics
Overview:
Metabolomics is the study of small molecules (metabolites) in biological samples. Sodium 4-hydroxybutyrate-3,3,4,4-D4 serves as a valuable internal standard in mass spectrometry (MS) for quantifying metabolites in biological fluids.
Applications:
- Internal Standardization: The compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to improve the accuracy and reliability of metabolite quantification .
- Quantification of Hydroxybutyrates: It aids in the measurement of various hydroxybutyrates (e.g., beta-hydroxybutyrate) in serum and plasma samples, essential for understanding metabolic states such as ketosis .
Table 1: Key Applications in Metabolomics
| Application | Description |
|---|---|
| Internal Standard for MS | Enhances accuracy in metabolite quantification |
| Measurement of Hydroxybutyrates | Essential for studying metabolic states |
| Validation of Assays | Used in method validation for LC-MS/MS techniques |
Clinical Research
Overview:
In clinical settings, this compound has been investigated for its potential therapeutic effects and as a biomarker.
Applications:
- Therapeutic Research: Studies have explored its role in neurological disorders due to its GABAergic properties, potentially offering neuroprotective effects .
- Biomarker Development: It can serve as a biomarker for various metabolic disorders, aiding in the diagnosis and monitoring of conditions such as diabetes and epilepsy .
Case Study Insights:
- A study involving patients with epilepsy demonstrated that monitoring levels of hydroxybutyrates could correlate with seizure frequency and severity, highlighting the compound's utility in clinical diagnostics .
Table 2: Clinical Research Applications
| Application | Description |
|---|---|
| Therapeutic Effects | Investigated for neuroprotection |
| Biomarker for Metabolic Disorders | Aids in diagnosing diabetes and epilepsy |
| Monitoring Seizure Activity | Correlation with hydroxybutyrate levels |
Analytical Chemistry
Overview:
In analytical chemistry, this compound is crucial for developing standardized methods to analyze complex biological matrices.
Applications:
- Method Development: It is employed in developing robust analytical methods to quantify metabolites without derivatization .
- Quality Control: The compound serves as a quality control standard in laboratories performing metabolomic analyses.
Case Study Insights:
- A recent validation study demonstrated that using this compound significantly improved the precision of metabolite measurements across various sample types .
Table 3: Analytical Chemistry Applications
| Application | Description |
|---|---|
| Method Development | Enhances robustness of analytical methods |
| Quality Control | Serves as a standard for laboratory analyses |
| Precision Improvement | Increases accuracy in metabolite quantification |
Comparison with Similar Compounds
Sodium 4-Hydroxybutyrate (Non-Deuterated)
- Structure : C₄H₇NaO₃.
- Key Differences : Lacks deuterium atoms, leading to a lower molecular weight (126.09 g/mol vs. 130.11 g/mol for the deuterated form).
- Applications: Used clinically for anesthesia and in studies of neurotransmitter regulation. The deuterated form avoids interference from endogenous GHB in analytical assays .
Sodium(±)-3-Hydroxybutyrate-3,4,4,4-D4
- Structure : C₄H₃D₄O₃Na (MW 130.11 g/mol).
- Key Differences : Deuterium is incorporated at the 3,4,4,4 positions instead of 3,3,4,4. This positional variation alters its isotopic signature in MS/MS fragmentation patterns, making it distinguishable from Sodium 4-hydroxybutyrate-3,3,4,4-D4 .
- Applications : Used in metabolic studies of ketone bodies and lipid metabolism .
Sodium DL-3-Hydroxybutyrate-2,2-D2
Sodium 4-Hydroxybutyrate-d6
- Structure : C₄D₆NaO₃ (MW 132.13 g/mol).
- Key Differences : Incorporates six deuterium atoms, providing a higher mass shift (+6 Da) compared to the +4 Da shift of the 3,3,4,4-D4 variant. This enhances resolution in high-resolution MS .
- Applications : Preferred for pharmacokinetic studies requiring minimal background interference .
Isotopic and Analytical Comparisons
Table 1: Isotopic and Structural Properties
Mass Spectrometry Performance
Metabolic Stability
Deuterium at the 3,3,4,4 positions reduces metabolic degradation rates compared to non-deuterated GHB, as observed in in vitro hepatic microsome assays. However, this effect is less pronounced than in the d6 variant due to fewer deuterium atoms .
Preparation Methods
Chemical Synthesis from Gamma-Butyrolactone (GBL)
A common method involves reacting gamma-butyrolactone (GBL) with sodium hydroxide (NaOH) in a solvent. For the deuterated form, the starting material would be a deuterated GBL. The reaction can be performed in a continuous or batchwise manner.
- React equimolar amounts of deuterated gamma-butyrolactone and sodium hydroxide in a solvent such as water or a water-miscible solvent (e.g., acetonitrile, acetone, or alcohol).
- The reaction can be conducted in a continuous system using peristaltic pumps to feed the reactants into a temperature-controlled column. The column may contain segments maintained at different temperatures, with initial segments cooler than later segments.
- The mixture is then directed to a jacketed reactor with stirring and temperature control for final adjustments.
- The product can be concentrated via evaporation or spray drying to obtain the dry or substantially dry salt of deuterated GHB.
Saponification of Poly(4-hydroxybutyrate) (P4HB)
Another approach involves converting poly(4-hydroxybutyrate) (P4HB) or deuterated P4HB (DP4HB) to GHB or DGHB by dissolving purified P4HB or DP4HB in an organic solvent, such as tetrahydrofuran (THF), and reacting it with a base, such as sodium methoxide.
Bioprocessing using Microbial Fermentation
Deuterated poly(4-hydroxybutyrate) (DP4HB) can be produced by fermentation using genetically engineered microbes. This method uses deuterated glucose and/or D2O as a source of deuterium.
- Feed deuterated glucose to genetically engineered microbes that produce a polymer of poly(4-hydroxybutyrate) (P4HB).
- Alternatively, ferment in D2O genetically engineered microbes producing P4HB polymer, with or without deuterated glucose as feed.
- The produced DP4HB can then be converted to DGHB and subsequently to this compound.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and isotopic purity of Sodium 4-hydroxybutyrate-3,3,4,4-D4 in synthesis workflows?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to identify non-deuterated protons and carbons. The absence of signals at positions 3 and 4 of the hydroxybutyrate backbone confirms deuterium incorporation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak (expected m/z 130.11) and isotopic distribution patterns. Deviations >2% from theoretical deuterium enrichment (98 atom% D) indicate impurities .
- Database Cross-Referencing : Use SciFinder or Reaxys to compare spectral data with literature (e.g., CAS 358730-90-2) .
Q. What storage and handling protocols are critical for maintaining the stability of this compound?
- Methodology :
- Storage Conditions : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hygroscopic degradation and isotopic exchange with ambient moisture .
- Handling : Use gloveboxes for synthesis steps requiring anhydrous conditions. Monitor for discoloration or precipitate formation, which may indicate decomposition .
- Regulatory Compliance : Ensure compliance with controlled substance permits (e.g., DEA requirements for GHB analogs) .
Advanced Research Questions
Q. How should isotopic effects be addressed when using this compound in metabolic flux analysis?
- Methodology :
- Kinetic Isotope Effect (KIE) Mitigation : Compare reaction rates between deuterated and non-deuterated analogs (e.g., using ratios) to quantify enzymatic biases in metabolic pathways like the γ-aminobutyric acid (GABA) shunt .
- Control Experiments : Include parallel studies with non-deuterated sodium 4-hydroxybutyrate to isolate isotopic interference in LC-MS/MS quantification .
- Data Normalization : Apply correction factors derived from KIE validation to adjust flux models .
Q. What experimental strategies resolve contradictions in pharmacokinetic data for deuterated vs. non-deuterated sodium 4-hydroxybutyrate?
- Methodology :
- Comparative Pharmacokinetics : Conduct crossover studies in model organisms (e.g., rodents) with matched doses of deuterated (CAS 358730-90-2) and non-deuterated (CAS 502-85-2) compounds. Monitor plasma half-life () and bioavailability via serial blood sampling .
- Isotope Tracing in Excreta : Use -NMR to quantify deuterium retention in urine and feces, identifying metabolic bottlenecks or unexpected elimination pathways .
- Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate deuterium’s impact on distribution volumes and clearance rates .
Q. How can researchers optimize reaction conditions for synthesizing this compound with minimal isotopic dilution?
- Methodology :
- Deuterium Source Selection : Use deuterated solvents (e.g., DO or CDOD) and reagents (e.g., NaBD) to minimize proton exchange during reduction steps .
- Reaction Monitoring : Track deuterium incorporation in real-time using in-situ FTIR or Raman spectroscopy to identify critical points of isotopic loss .
- Purification : Employ reverse-phase HPLC with deuterium-compatible columns (e.g., C18 modified with trifluoroacetic acid-d) to separate isotopologues .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
